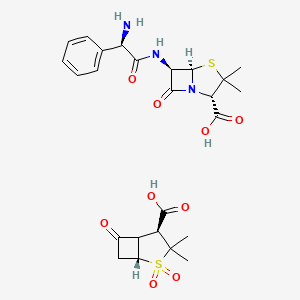
Ampicillin sodium and sulbactam sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ampicillin sodium and sulbactam sodium is a combination of two compounds: ampicillin, a penicillin-derived antibiotic, and sulbactam, a beta-lactamase inhibitor. This combination is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Ampicillin works by inhibiting bacterial cell wall synthesis, while sulbactam enhances the efficacy of ampicillin by inhibiting the enzyme beta-lactamase, which some bacteria produce to resist antibiotics .
Synthetic Routes and Reaction Conditions:
Ampicillin Sodium: Ampicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid.
Sulbactam Sodium: Sulbactam is synthesized by the oxidation of penicillanic acid to form penicillanic acid sulfone, followed by the reaction with sodium hydroxide to form sulbactam sodium.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of the individual components followed by their combination in a specific ratio. The final product is typically formulated as a dry powder for reconstitution and injection .
Types of Reactions:
Oxidation: Sulbactam undergoes oxidation to form penicillanic acid sulfone.
Substitution: Ampicillin can undergo substitution reactions where the amino group can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used for the oxidation of penicillanic acid to sulbactam.
Substitution: Various acylating agents can be used for the substitution reactions involving ampicillin.
Major Products:
科学研究应用
Clinical Applications
The combination of ampicillin sodium and sulbactam sodium is indicated for a variety of infections caused by susceptible microorganisms. The following table summarizes the primary clinical applications:
Pharmacokinetics
The pharmacokinetics of ampicillin and sulbactam have been studied extensively. After intravenous administration, peak serum concentrations are achieved rapidly:
- Peak levels for ampicillin range from 109 to 150 mcg/mL after 2000 mg administration.
- Sulbactam peak levels range from 48 to 88 mcg/mL under similar conditions .
In pediatric patients, similar pharmacokinetic profiles have been observed, indicating that dosing adjustments may not be necessary based on age or gender .
Case Studies
- Severe Intra-abdominal Infection : A study involving pediatric patients with intra-abdominal infections demonstrated that the combination effectively reduced infection rates with minimal adverse effects. The treatment led to significant clinical improvement within days of administration .
- Diabetic Foot Infection : A case series reported successful outcomes in patients with diabetic foot infections resistant to other antibiotics. The combination therapy resulted in wound healing and infection resolution without the need for surgical intervention .
- Aspiration Pneumonia : Clinical trials have shown that the combination is effective in treating aspiration pneumonia, particularly in hospitalized patients where resistance patterns are a concern. Patients exhibited improved respiratory function and reduced fever within 48 hours of treatment initiation .
Microbiological Applications
In addition to its therapeutic uses, ampicillin sodium/sulbactam sodium is employed in microbiological laboratories for susceptibility testing against various pathogens:
作用机制
Ampicillin sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death. Sulbactam sodium enhances the efficacy of ampicillin by inhibiting beta-lactamase, an enzyme produced by some bacteria to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam allows ampicillin to effectively target and kill the bacteria .
相似化合物的比较
Amoxicillin and Clavulanic Acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor. Clavulanic acid, like sulbactam, inhibits beta-lactamase, enhancing the efficacy of amoxicillin.
Piperacillin and Tazobactam: A combination of a broad-spectrum penicillin antibiotic and a beta-lactamase inhibitor. Tazobactam functions similarly to sulbactam in inhibiting beta-lactamase.
Uniqueness:
- Ampicillin sodium and sulbactam sodium is unique in its specific combination ratio and its effectiveness against a wide range of beta-lactamase-producing bacteria. This combination is particularly effective in treating infections caused by resistant strains of bacteria .
属性
CAS 编号 |
94935-63-4 |
|---|---|
分子式 |
C24H30N4O9S2 |
分子量 |
582.7 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12)/t9-,10-,11+,14-;5-,6+/m11/s1 |
InChI 键 |
XBKAJGGBQLRIFJ-OUPOZMNRSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Key on ui other cas no. |
94935-63-4 |
同义词 |
sulacillin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















